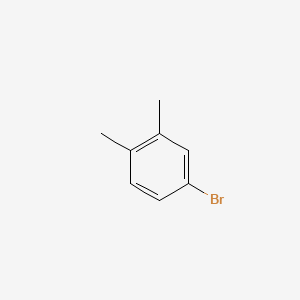
4-Bromo-o-xylene
Descripción general
Descripción
4-Bromo-o-xylene, also known as 4-bromo-1,2-dimethylbenzene, is an aromatic compound with the chemical formula C8H9Br. It is a derivative of o-xylene, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is a colorless to light yellow liquid with a boiling point of approximately 214-215°C and a density of 1.37 g/cm³ .
Aplicaciones Científicas De Investigación
4-Bromo-o-xylene is used in several scientific research applications:
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of soluble polyimide resins and other synthetic organic materials.
Mecanismo De Acción
Target of Action
The primary target of 4-Bromo-o-xylene is the V-Sb-Bi-Zr/γ-Al2O3 catalyst . This catalyst plays a crucial role in the oxidative ammonolysis of this compound .
Mode of Action
The interaction of this compound with its target involves an acid-base interaction . The compound undergoes oxidative ammonolysis on the V-Sb-Bi-Zr/γ-Al2O3 catalyst, resulting in the formation of 4-bromophthalonitrile .
Biochemical Pathways
The oxidative ammonolysis of this compound leads to the formation of 4-bromophthalonitrile . This process involves the activation of the second methyl group in this compound .
Result of Action
The oxidative ammonolysis of this compound results in the formation of 4-bromophthalonitrile . This process has a high conversion rate of the starting xylene in a one-cycle process .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the reactivity of this compound in vapor-phase oxidative ammonolysis is influenced by the concentration of ammonia .
Análisis Bioquímico
Biochemical Properties
4-Bromo-o-xylene plays a significant role in biochemical reactions, particularly in oxidative ammonolysis processes. In the presence of a V-Sb-Bi-Zr/γ-Al2O3 catalyst, this compound undergoes oxidative ammonolysis to produce 4-bromophthalonitrile with high selectivity and conversion rates . This reaction involves the interaction of this compound with various enzymes and proteins that facilitate the oxidation and nitrile formation processes. The nature of these interactions is primarily catalytic, where the enzymes and proteins act as catalysts to accelerate the reaction without being consumed in the process.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is stable under recommended storage conditions but may degrade when exposed to oxidizing agents or extreme temperatures . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, such as changes in enzyme activity, gene expression, and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At high doses, it can cause toxic or adverse effects, such as skin irritation, respiratory irritation, and serious eye irritation . Threshold effects observed in these studies indicate that there is a dosage level beyond which the compound’s toxicity significantly increases, leading to detrimental effects on cellular and organismal health.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromo-o-xylene can be synthesized through the bromination of o-xylene. The process involves the addition of bromine to o-xylene in the presence of a catalyst such as iron or iodine. The reaction is typically carried out at low temperatures (0 to -5°C) to control the formation of by-products . Another method involves the use of liquid sulfur dioxide as a medium, which enhances the selectivity for this compound over other isomers .
Industrial Production Methods: On an industrial scale, this compound is produced by combining a molar excess of bromine with o-xylene. The reaction is conducted in darkness or in the presence of sulfur dioxide to avoid the formation of alpha-bromo-o-xylene. The resulting mixture is then separated by vacuum distillation to obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-o-xylene undergoes various chemical reactions, including:
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: V-Sb-Bi-Zr/γ-Al2O3 catalyst, high temperatures.
Substitution: Bromine (Br2), iron (Fe), sulfur dioxide (SO2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products:
Oxidation: 4-bromophthalonitrile.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Comparación Con Compuestos Similares
- 3-Bromo-o-xylene (CAS: 576-23-8)
- 2-Bromo-m-xylene (CAS: 576-22-7)
- 4-Bromo-m-xylene (CAS: 583-70-0)
- 5-Bromo-m-xylene (CAS: 556-96-7)
- 2-Bromo-p-xylene (CAS: 553-94-6)
Comparison: 4-Bromo-o-xylene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and selectivity in chemical reactions. Compared to other bromoxylene isomers, this compound exhibits higher selectivity in certain reactions, such as oxidative ammonolysis, making it a valuable compound in synthetic organic chemistry .
Propiedades
IUPAC Name |
4-bromo-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGHRLGTXVMRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074640 | |
| Record name | Benzene, 4-bromo-1,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583-71-1 | |
| Record name | 4-Bromo-o-xylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,2-xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-o-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 4-bromo-1,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 4-bromo-1,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-o-xylene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X45692CHP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


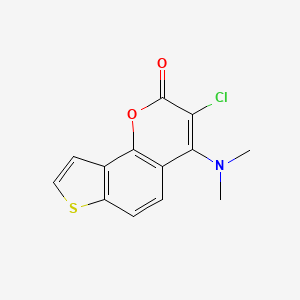
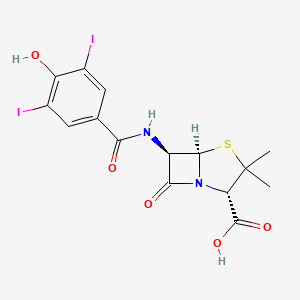
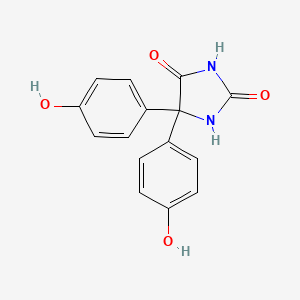
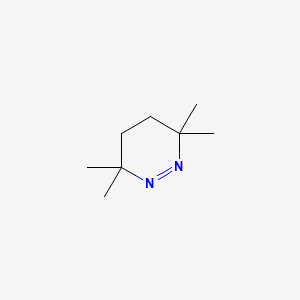
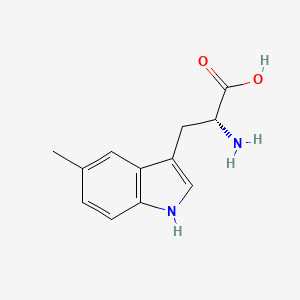


![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(4-morpholinyl)-4-oxazolecarbonitrile](/img/structure/B1216800.png)

![5-[(2S,3S,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1-methyl-pyrimidine-2,4-dione](/img/structure/B1216804.png)

![methyl 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1216807.png)


